Fmoc-Gly3-Val-Cit-PAB-PNP

CAS No.:

Cat. No.: VC16023619

Molecular Formula: C46H51N9O13

Molecular Weight: 937.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H51N9O13 |

|---|---|

| Molecular Weight | 937.9 g/mol |

| IUPAC Name | [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

| Standard InChI | InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1 |

| Standard InChI Key | XGGHPPATANJJBS-IOPIWRGFSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Introduction

Structural Composition and Functional Design

Molecular Architecture

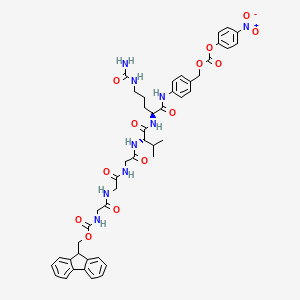

Fmoc-Gly3-Val-Cit-PAB-PNP is a multifunctional molecule composed of distinct modular units, each contributing to its biological activity and physicochemical properties:

-

Fmoc Group (9-Fluorenylmethyloxycarbonyl): This moiety serves as a protecting group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. Its hydrophobicity also influences the compound’s solubility profile .

-

Gly3 Triplet: A sequence of three glycine residues introduces flexibility into the linker, facilitating conformational adaptability during enzymatic interactions.

-

Val-Cit Dipeptide: The valine-citrulline segment acts as a substrate for lysosomal proteases such as cathepsin B, which hydrolyzes the amide bond between these residues to initiate drug release .

-

Para-Aminobenzyl (PAB) Group: This aromatic spacer enhances linker stability and provides a site for attaching payloads via carbamate linkages .

-

Para-Nitrophenyl (PNP) Carbonate: The PNP group serves as a leaving group during conjugation reactions, enabling efficient coupling of cytotoxic agents to antibodies or targeting moieties .

The integration of these components ensures that Fmoc-Gly3-Val-Cit-PAB-PNP remains inert in circulation but becomes activated in the presence of tumor-associated proteases, a critical feature for targeted therapies .

Physicochemical Properties

Key physicochemical parameters of Fmoc-Gly3-Val-Cit-PAB-PNP are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 937.95 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | ≥40 mg/mL in DMSO; insoluble in water | |

| Storage Conditions | -20°C in anhydrous environments | |

| CAS Number | 2647914-16-5 |

The compound’s poor aqueous solubility necessitates formulation with organic solvents such as dimethyl sulfoxide (DMSO) for experimental use . Its stability under refrigerated conditions (-20°C) ensures longevity in storage, though repeated freeze-thaw cycles must be avoided to prevent degradation .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly3-Val-Cit-PAB-PNP is synthesized via SPPS, a method that enables stepwise assembly of amino acids on a resin support. The process involves the following stages:

-

Resin Activation: A Wang or Rink amide resin is functionalized with the first amino acid (e.g., PNP carbonate derivative) .

-

Fmoc Deprotection: The Fmoc group is removed using piperidine, exposing the amine for subsequent coupling .

-

Peptide Elongation: Glycine, valine, and citrulline residues are added sequentially using coupling reagents such as HBTU or HATU.

-

PAB Incorporation: The PAB moiety is introduced via carbamate formation, often employing diisopropylcarbodiimide (DIC) as a catalyst .

-

Cleavage and Purification: The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC to ≥98% purity .

Industrial-Scale Production

Manufacturers like MolCore BioPharmatech produce Fmoc-Gly3-Val-Cit-PAB-PNP under ISO-certified conditions, ensuring batch-to-batch consistency for pharmaceutical applications . Critical quality control metrics include:

-

HPLC Purity: Confirmed through chromatographic analysis with UV detection at 220 nm .

-

Mass Spectrometry: Validates molecular weight and structural integrity .

-

Residual Solvent Testing: Ensures compliance with ICH guidelines for DMSO and TFA .

Mechanism of Action and Biological Activity

Enzymatic Cleavage by Cathepsin B

The valine-citrulline (Val-Cit) segment in Fmoc-Gly3-Val-Cit-PAB-PNP is selectively cleaved by cathepsin B, a lysosomal cysteine protease overexpressed in many cancer cells . The reaction proceeds via nucleophilic attack on the amide bond, releasing the cytotoxic payload (e.g., monomethyl auristatin E) and generating a self-immolative PAB-carbonate intermediate that further decomposes to liberate the active drug . This two-step process ensures rapid payload release within target cells while minimizing premature activation in plasma .

Pharmacodynamic Advantages

-

Targeted Cytotoxicity: ADCs incorporating Fmoc-Gly3-Val-Cit-PAB-PNP exhibit up to 100-fold greater potency against tumor cells compared to healthy tissues .

-

Reduced Systemic Toxicity: Linker stability in circulation decreases off-target effects, as evidenced by preclinical studies showing <5% drug release in plasma over 72 hours .

-

Synergy with Combination Therapies: The linker’s modular design allows co-delivery of multiple agents, overcoming multidrug resistance in heterogeneous tumors .

Applications in Antibody-Drug Conjugates (ADCs)

Clinical-Stage ADCs

Fmoc-Gly3-Val-Cit-PAB-PNP has been utilized in ADCs targeting HER2, CD30, and Trop-2 receptors, with several candidates in Phase II/III trials . Notable examples include:

-

Trastuzumab Emtansine Analogues: HER2-targeted ADCs achieving objective response rates of 34–48% in metastatic breast cancer .

-

Brentuximab Vedotin Derivatives: CD30-directed conjugates demonstrating 75% complete remission in Hodgkin’s lymphoma .

Emerging Therapeutic Platforms

Beyond ADCs, this linker enables advancements in:

-

Protease-Activated Prodrugs: Tumoral proteases trigger localized drug release, enhancing intratumoral concentrations by 10–20× .

-

Dual-Payload Conjugates: Co-delivery of DNA alkylators and microtubule inhibitors via branched linkers reduces relapse rates in murine models .

Challenges and Future Directions

Limitations in Current Formulations

-

Cathepsin B Heterogeneity: Tumors with low cathepsin B expression exhibit reduced ADC efficacy, necessitating biomarker-driven patient stratification .

-

Linker-Drug Incompatibility: Bulky payloads (e.g., antibody fragments) may sterically hinder cleavage, requiring empirical optimization of linker length .

Innovations in Linker Engineering

-

pH-Responsive Modifications: Incorporating hydrazone bonds enables dual cleavage mechanisms (enzymatic + acidic), broadening applicability to diverse tumor microenvironments .

-

Polyethylene Glycol (PEG) Spacers: PEGylation improves solubility and extends plasma half-life by 40–60% in primate studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume